3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-
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Overview
Description
3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- is a synthetic organic compound that features a heptanone backbone with additional functional groups, including dichlorophenyl, hydroxy, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Heptanone Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Addition of the Hydroxy Group: This can be done through oxidation or hydroxylation reactions.
Attachment of the Imidazolyl Group: This step might involve nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases or acids to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the imidazolyl group suggests potential interactions with metal ions or participation in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Heptanone: A simpler ketone without additional functional groups.
2,4-Dichlorophenyl derivatives: Compounds with similar aromatic substitution patterns.
Imidazole derivatives: Molecules containing the imidazole ring, often used in pharmaceuticals.
Uniqueness
The uniqueness of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
107659-21-2 |
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Molecular Formula |
C16H18Cl2N2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-1-imidazol-1-ylheptan-3-one |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-2-3-4-15(21)16(22,10-20-8-7-19-11-20)13-6-5-12(17)9-14(13)18/h5-9,11,22H,2-4,10H2,1H3 |
InChI Key |
BDFHLRURZGTVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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